2-{2-[({[(1Z)-1-(4-methoxyphenyl)ethylidene]amino}oxy)methyl]-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl}ethanol
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Overview
Description
1-(4-METHOXYPHENYL)-1-ETHANONE O1-{[7-(2-HYDROXYETHYL)-8,9-DIMETHYL-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL]METHYL}OXIME is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-METHOXYPHENYL)-1-ETHANONE O1-{[7-(2-HYDROXYETHYL)-8,9-DIMETHYL-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL]METHYL}OXIME typically involves multi-step organic reactions. The initial step often includes the formation of the 1-(4-methoxyphenyl)-1-ethanone moiety, which can be achieved through Friedel-Crafts acylation of anisole with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
1-(4-METHOXYPHENYL)-1-ETHANONE O1-{[7-(2-HYDROXYETHYL)-8,9-DIMETHYL-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL]METHYL}OXIME can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a phenol derivative.
Reduction: The ketone group can be reduced to form the corresponding alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions typically involve the use of strong acids or bases, depending on the type of substitution reaction.
Major Products
The major products formed from these reactions include phenol derivatives, alcohols, and various substituted aromatic compounds, depending on the specific reaction conditions employed .
Scientific Research Applications
1-(4-METHOXYPHENYL)-1-ETHANONE O1-{[7-(2-HYDROXYETHYL)-8,9-DIMETHYL-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL]METHYL}OXIME has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 1-(4-METHOXYPHENYL)-1-ETHANONE O1-{[7-(2-HYDROXYETHYL)-8,9-DIMETHYL-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL]METHYL}OXIME involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to enzymes or receptors: Modulating their activity and influencing biochemical pathways.
Interacting with DNA or RNA: Affecting gene expression and cellular functions.
Generating reactive oxygen species (ROS): Inducing oxidative stress and apoptosis in target cells.
Comparison with Similar Compounds
Similar Compounds
1-(4-Methoxyphenyl)-2-propanone: Similar in structure but lacks the pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine ring system.
4-Methoxybenzyl methyl ketone: Another related compound with a simpler structure.
Anisyl methyl ketone: Shares the methoxyphenyl and ketone functionalities but differs in overall complexity.
Uniqueness
1-(4-METHOXYPHENYL)-1-ETHANONE O1-{[7-(2-HYDROXYETHYL)-8,9-DIMETHYL-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL]METHYL}OXIME is unique due to its combination of aromatic, ketone, and heterocyclic structures, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C21H24N6O3 |
---|---|
Molecular Weight |
408.5 g/mol |
IUPAC Name |
2-[4-[[(Z)-1-(4-methoxyphenyl)ethylideneamino]oxymethyl]-11,12-dimethyl-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-10-yl]ethanol |
InChI |
InChI=1S/C21H24N6O3/c1-13-15(3)26(9-10-28)20-19(13)21-23-18(24-27(21)12-22-20)11-30-25-14(2)16-5-7-17(29-4)8-6-16/h5-8,12,28H,9-11H2,1-4H3/b25-14- |
InChI Key |
AOJPVQNHNURBSX-QFEZKATASA-N |
Isomeric SMILES |
CC1=C(N(C2=C1C3=NC(=NN3C=N2)CO/N=C(/C)\C4=CC=C(C=C4)OC)CCO)C |
Canonical SMILES |
CC1=C(N(C2=C1C3=NC(=NN3C=N2)CON=C(C)C4=CC=C(C=C4)OC)CCO)C |
Origin of Product |
United States |
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